Navuridine is a dideoxyuridine inhibitor of HIV reverse transcriptase that is related to zidovudine. Navuridine exhibits a relatively short half-life and incomplete oral bioavailability and has not been developed into a clinical drug.
Future Directions
Optimization of Prodrug Strategies: Further exploration and development of novel prodrug approaches could potentially enhance its pharmacokinetic properties, improving its absorption, distribution, metabolism, and excretion (ADME) profile. [, , ]
Targeted Drug Delivery Systems: Investigating targeted drug delivery systems, such as nanoparticles or liposomes, could help to deliver AZdU more effectively to specific tissues, including lymphoid tissues, where HIV tends to replicate. []
Combination Therapies: Evaluating AZdU in combination with other antiretroviral agents could potentially enhance its efficacy and potentially circumvent drug resistance development. []
Further Exploration of Mechanism of Action: Investigating the precise molecular mechanisms underlying the differences in AZdU metabolism and activity in various cell types could provide valuable insights for developing more effective therapies. [, , ]
Compound Description: AZDU-VAL is a prodrug of AZDU, designed to improve the oral bioavailability of the parent compound. It is synthesized by esterifying the 5′-OH group of AZDU with valine hydrochloride. []
Relevance: AZDU-VAL exhibits improved oral bioavailability compared to AZDU due to its efficient bioconversion to AZDU in vivo. This enhanced bioavailability makes it a promising candidate for delivering AZDU as an anti-HIV agent. []
Compound Description: AZDU-MP is the primary metabolite of AZDU, formed through phosphorylation within cells. []
Relevance: AZDU-MP is a key intermediate in the intracellular activation of AZDU. It is further phosphorylated to its active triphosphate form, which exerts anti-HIV activity. []
3′-Azido-2′,3′-Dideoxyuridine-5′-Diphosphate
Compound Description: This compound is a diphosphate derivative of AZDU formed during its intracellular metabolism. []
Relevance: It serves as a precursor to the active triphosphate form of AZDU, which is essential for its anti-HIV activity. []
Compound Description: AzdUTP is the active metabolite of AZDU, formed through a series of phosphorylation steps inside cells. []
Relevance: AzdUTP is a potent inhibitor of HIV reverse transcriptase (HIV RT), the enzyme responsible for viral replication. This inhibition is the primary mechanism of action for AZDU's anti-HIV activity. []
Compound Description: This novel metabolite is formed through a previously unrecognized metabolic pathway involving the conjugation of AZDU with glucose. []
Relevance: The formation of this diphosphohexose derivative highlights unique metabolic features of AZDU, which may contribute to its low toxicity in certain cell types. []
Compound Description: Similar to the diphosphoglucose derivative, this metabolite results from the conjugation of AZDU with N-acetylglucosamine. []
Relevance: This unusual metabolite, along with the diphosphoglucose derivative, suggests a complex metabolic profile for AZDU that may influence its efficacy and toxicity. []
Compound Description: DPP-AZdU is a lipophilic prodrug of AZDU, designed to target the lymphatic system. []
Relevance: DPP-AZdU exhibits altered pharmacokinetic properties compared to AZDU, including prolonged half-life and increased lymphatic distribution. This targeted delivery makes it a potentially useful prodrug for treating HIV within the lymphatic system. []
5-O-Benzyl AZdU (BzlAZdU)
Compound Description: BzlAZdU is an ether prodrug of AZDU designed to enhance brain penetration. []
Relevance: While BzlAZdU demonstrates improved brain uptake compared to AZDU, its conversion to the parent drug in the brain appears limited, suggesting further optimization is needed. []
Dihydropyridine Derivative of AZdU (AzddU-DHP)
Compound Description: AzddU-DHP is a prodrug designed to improve brain delivery of AZDU. It utilizes a dihydropyridine carrier for enhanced brain penetration. [, ]
Relevance: AzddU-DHP demonstrates significantly higher brain concentrations compared to AZDU when administered to mice, suggesting its potential as a brain-targeting prodrug. []
3′-Azido-3′-Deoxythymidine (AZT)
Compound Description: AZT, also known as zidovudine, is another anti-HIV nucleoside analog. [, , , , ]
Relevance: AZT serves as a reference compound in many of the studies to compare and contrast the properties of AZDU and its prodrugs. Notably, AZT is known to penetrate the central nervous system, but its efficacy in suppressing viral replication in the brain remains unclear. []
Compound Description: DPP-AZT is a lipophilic prodrug of AZT designed for lymphatic targeting. []
Relevance: DPP-AZT, similar to its AZDU counterpart, exhibits improved lymphatic distribution and pharmacokinetic properties compared to AZT, making it a potentially useful prodrug for targeting HIV in lymphatic tissues. []
5-O-Benzyl AZT (BzlAZT)
Compound Description: BzlAZT is an ether prodrug of AZT intended to enhance brain penetration. []
Relevance: Analogous to BzlAZdU, BzlAZT exhibits improved brain uptake compared to AZT, but its conversion to the parent drug in the brain appears limited, suggesting further development is needed. []
Dihydropyridine Derivative of AZT (AZT-DHP)
Compound Description: AZT-DHP is a prodrug designed for enhanced brain delivery of AZT, employing a dihydropyridine carrier. []
Relevance: AZT-DHP achieves higher brain concentrations of AZT compared to administering AZT directly, indicating its potential as a brain-targeting prodrug. []
Zidovudine Monophosphate (AZT-MP)
Compound Description: AZT-MP is the monophosphate metabolite of AZT, representing an intracellularly active form. []
Relevance: AZT-MP's presence and levels within tissues provide insights into AZT's pharmacological activity and distribution. []
Deoxyuridine (dUrd)
Compound Description: dUrd is a naturally occurring nucleoside and a precursor in pyrimidine biosynthesis. []
Relevance: dUrd is structurally similar to AZDU, and studies have shown that it undergoes similar diphosphohexose conjugation, suggesting a broader metabolic pathway for this class of compounds. []
Source and Classification
Navuridine is classified as a nucleoside analog. It is specifically a derivative of uridine, featuring modifications that enhance its antiviral properties. The compound is represented by the Chemical Abstracts Service number 84472-85-5. Its structure allows it to interfere with viral replication processes, making it a subject of interest in antiviral drug development, particularly against viruses such as HIV.
Synthesis Analysis
The synthesis of Navuridine typically involves several key steps:
Starting Materials: The synthesis begins with uridine or its derivatives as the foundational nucleoside.
Chemical Modifications: The introduction of various functional groups is achieved through methods such as:
Phosphorylation: Adding phosphate groups to enhance solubility and bioactivity.
Alkylation: Modifying the sugar moiety to improve binding affinity to viral enzymes.
Purification: After synthesis, the compound must be purified using techniques like chromatography to isolate Navuridine from by-products.
Technical parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity. For instance, reactions are often conducted under controlled conditions to minimize degradation or side reactions.
Molecular Structure Analysis
Navuridine's molecular structure is characterized by:
Base: A modified uracil moiety that enhances its interaction with viral enzymes.
Sugar: A ribose sugar that forms part of the nucleoside structure.
Phosphate Group: Often included in its active form to facilitate incorporation into viral RNA.
The structural formula can be represented as follows:
Navuridine=C10H12N2O5
This composition highlights its potential for mimicking natural nucleosides during viral replication processes.
Chemical Reactions Analysis
Navuridine participates in several key chemical reactions:
Incorporation into Viral RNA: As a nucleoside analog, it can be incorporated into viral RNA during replication, leading to chain termination.
Phosphorylation Reactions: Navuridine can undergo phosphorylation to form active triphosphate derivatives that are essential for its antiviral activity.
Degradation Pathways: Understanding the metabolic pathways that lead to Navuridine's breakdown is crucial for assessing its pharmacokinetics and potential side effects.
Mechanism of Action
The mechanism of action for Navuridine primarily involves:
Inhibition of Viral Reverse Transcriptase: Navuridine competes with natural nucleotides for incorporation into viral RNA by reverse transcriptase enzymes.
Chain Termination: Once incorporated, it prevents further elongation of the RNA strand due to the absence of necessary functional groups for continued synthesis.
Disruption of Viral Replication Cycle: By halting RNA synthesis, Navuridine effectively reduces viral load and impedes the progression of infections such as HIV.
Physical and Chemical Properties Analysis
Navuridine exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 244.22 g/mol.
Solubility: It is soluble in water and various organic solvents, which is advantageous for formulation in pharmaceutical applications.
Stability: The compound's stability under physiological conditions is crucial for its efficacy as an antiviral agent.
These properties make Navuridine suitable for both laboratory research and potential therapeutic applications.
Applications
Navuridine has multiple scientific applications:
Antiviral Research: It serves as a model compound for studying nucleoside analogs and their reactivity against various viruses.
Drug Development: Ongoing research aims to develop Navuridine derivatives with improved efficacy and reduced side effects compared to existing antiviral therapies.
Biological Studies: Investigations into its effects on viral replication contribute to understanding mechanisms of resistance and efficacy in antiviral treatments.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML-365 is a bis-amide TASK-1 potassium channel blocker (IC50 = 16 nM). It is selective for TASK-1 over TASK-3 channels in a QPatch assay (IC50 = 990 nM). It also acts as an antagonist of the metabotropic glutamate receptor mGluR5 (IC50 = 1.35 μM). ML 365 acts as a potent and selective ASK-1 potassium channel blocker used in the regulation of cell membrane potential. This activity further modulates cell immune response, hormone changes, and neuronal function leading to various applications. ML365 is a potent and selective K2P3.1 TASK-1 channel blocker. ML365 blocks TASK1 channels in both the thallium influx fluorescent assay (IC50 = 4 nM) and an automated electrophysiology assay (IC50 = 16 nM). Based on potency differences, it possesses more than 60-fold selectivity for inhibition of TASK1 over a closely-related, two-pore domain potassium channel, TASK3. ML365 displays little or no inhibition at 30 μM of more distantly related potassium channels, Kir2.1, potassium voltage-gated channel, KQT-like subfamily, member 2 (KCNQ2), and human ether-a go-go-related gene (hERG). Based on these criteria, ML365 is a best-in-class probe and is a useful pharmacological probe for in vitro studies of TASK1 function and in further studies aimed at developing therapeutic intervention.
SR 9186 is an inhibitor of the cytochrome P450 (CYP) isoform CYP3A4 (IC50 = 0.011 µM). It is highly selective for CYP3A4 over CYP3A5 (IC50 = 33 µM). SR 9186 inhibits metabolism of midazolam to 1’-hydroxy midazolam, testosterone to 6β-hydroxy testosterone, and vincristine to vincristine M1 in isolated human liver microsomes (HLMs) expressing recombinant CYP3A4 (IC50s = 9, 4, and 38 nM, respectively) but not microsomes expressing recombinant CYP3A5.2 It decreases lapatinib-induced quinoneimine-glutathione adduct formation in HLMs by 78% when used at a concentration of 2.5 µM. ML368 is a selective CYP3A4 inhibitor.
ML372 is a potent and selective SMN Modulator (EC50 = 12 nM, 325% increase inSMN2). ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice. possessed a more stable half-life in mouse liver microsomes (T1/2 > 60 min) and high permeability in Caco-2 cells (Papp A to B = 33.8 × 10−6 cms−1 and Papp B to A = 44.1 × 10−6 cms−1) with an efflux ratio close to unity (i.e., 1.3). ML372 shows good potency, pharmacokinetics, tolerance, and CNS penetration that are able to increase levels of SMN protein in several model cell lines. Spinal muscular atrophy (SMA) is an autosomal recessive neurodegenerative disease and the most common inherited cause of infant mortality. SMA, with a carrier frequency of ∼1:40, affects ∼ 1:8,000 births.
ML-385 is an inhibitor of nuclear factor erythroid 2-related factor 2 (Nrf2; IC50 = 1.9 µM) that blocks downstream target gene expression. It substantially enhances cytotoxicity in non-small cell lung cancer (NSCLC) cells treated with platinum-based drugs. ML-385 shows specificity and selectivity for NSCLC cells with KEAP1 mutation, which leads to gain of Nrf2 function. Novel inhibitor of NRF2, selectively intervening therapeutic resistance in KEAP1-deficient NSCLC tumors ML-385 is a potent and selective NRF2 inhibitor (Nrf2; IC50 = 1.9 µM). ML-385 selectively intervenes therapeutic resistance in KEAP1-Deficient NSCLC Tumors. ML-385 inhibits its downstream target gene expression. ML385 binds to Neh1, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain of NRF2, and interferes with the binding of the V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G (MAFG)-NRF2 protein complex to regulatory DNA binding sequences. ML385 in combination with carboplatin showed significant antitumor activity.